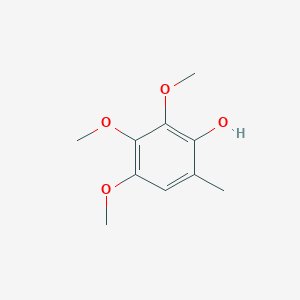

2,3,4-Trimethoxy-6-methylphenol

Beschreibung

Significance of Methylated Phenols in Contemporary Organic and Medicinal Chemistry

Methylated phenols are of considerable importance in modern chemical sciences. The process of methylation, the addition of a methyl group to a substrate, can significantly alter the characteristics of a phenolic compound. In medicinal chemistry, methylation is a key strategy in drug design. It can modulate a molecule's solubility, metabolic stability, and pharmacokinetic and pharmacodynamic properties. mdpi.com The introduction of methyl groups can influence how a drug interacts with its biological target and can protect the phenolic hydroxyl group from rapid metabolism in the body. scbt.com

In organic synthesis, methylated phenols are valuable intermediates. The methyl groups can direct the position of further chemical reactions on the aromatic ring and can be modified or removed to create more complex molecules. researchgate.net O-methylation, the methylation of the hydroxyl group, is a common synthetic method used in the preparation of fragrances and other fine chemicals. researchgate.net The use of greener methylating agents, such as dimethyl carbonate, is also an area of active research, aiming to develop more environmentally benign synthetic processes. nih.gov

Academic Relevance and Research Trajectory of 2,3,4-Trimethoxy-6-methylphenol Investigations

The academic relevance of this compound is primarily centered on its role as a building block in the synthesis of more complex molecules. Its polysubstituted nature makes it a useful starting material for creating novel compounds with potential biological activities. The presence of multiple methoxy (B1213986) groups and a reactive phenol (B47542) hydroxyl group allows for a variety of chemical transformations.

Research involving this compound has demonstrated its utility as a chemical intermediate. For instance, it has been used in the synthesis of Schiff base derivatives. nih.gov Schiff bases, compounds containing a carbon-nitrogen double bond, are known to exhibit a wide range of biological activities and are of interest in coordination chemistry and materials science. nih.govbas.bg The synthesis of 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol, for example, starts from this compound, showcasing its role in constructing these larger, functional molecules. nih.gov

Furthermore, the trimethoxyphenyl moiety, a key feature of this compound, is found in a number of compounds investigated for their biological effects, including potential anticancer properties. biosynth.com While research on the biological activity of this compound itself is not extensive, its derivatives are subjects of ongoing study. For example, various 1,2,4-triazole (B32235) derivatives, some of which contain methoxyphenyl groups, have been reported to possess a wide range of biological activities. nih.gov

The synthesis of this compound has been described as a reaction between 5-nitrovanillin (B156571) and methoxyphenol in dioxane, using hydrogen peroxide and hydrochloric acid. This provides a pathway for obtaining this specific substituted phenol for further research and development.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 39068-88-7 | |

| Molecular Formula | C₁₀H₁₄O₄ | |

| Molecular Weight | 198.22 g/mol | |

| Synonyms | Phenol, 2,3,4-trimethoxy-6-methyl- |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4-trimethoxy-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-6-5-7(12-2)9(13-3)10(14-4)8(6)11/h5,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNJWQMNCJYWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40502997 | |

| Record name | 2,3,4-Trimethoxy-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39068-88-7 | |

| Record name | 2,3,4-Trimethoxy-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3,4 Trimethoxy 6 Methylphenol

De Novo Synthetic Routes and Precursor Utilization

De novo synthesis provides fundamental pathways to the target compound from readily available precursors. These routes are characterized by the strategic construction of the substituted phenolic ring.

A primary method for the synthesis of 2,3,4-Trimethoxy-6-methylphenol involves the oxidation of 2,3,4-Trimethoxy-6-methylbenzaldehyde (B53454). This transformation is typically achieved through a Baeyer-Villiger oxidation. In this reaction, a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), reacts with the aldehyde. The process involves the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring, which rearranges to form a formate (B1220265) ester. Subsequent hydrolysis of this ester under basic or acidic conditions yields the desired phenol (B47542), this compound. The efficiency of this reaction is contingent on the careful control of temperature and the choice of solvent to prevent side reactions.

An alternative route begins with 3,4,5-Trimethoxytoluene (B53474). This pathway involves two key steps:

Formylation: A formyl group (-CHO) is introduced onto the aromatic ring of 3,4,5-Trimethoxytoluene. This is an electrophilic aromatic substitution reaction. Common formylation methods like the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or the Duff reaction can be employed to regioselectively install the aldehyde group at the position ortho to the methyl group, yielding 2,3,4-Trimethoxy-6-methylbenzaldehyde.

Oxidation: The resulting aldehyde is then converted to a phenol. The Dakin reaction is a well-established method for this transformation, utilizing hydrogen peroxide in the presence of a base (like sodium hydroxide). This reaction proceeds via nucleophilic attack on the aldehyde, followed by rearrangement and hydrolysis to afford the final this compound.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are manipulated include temperature, choice of base and catalyst, and reaction time. For instance, in related preparations, the selection of the base has been shown to have a dramatic impact on product yield. researchgate.net Studies on similar chemical transformations demonstrate that a systematic approach to varying these factors can lead to significant improvements. For example, increasing the reaction temperature can enhance the rate of reaction, but may also lead to the formation of by-products. researchgate.net The use of a suitable catalyst can not only accelerate the reaction but also improve its selectivity. The table below illustrates how varying reaction conditions can influence the outcome of a chemical synthesis, based on general principles observed in organic chemistry. researchgate.net

Table 1: Illustrative Impact of Reaction Conditions on Product Yield

| Parameter Varied | Condition | Observed Effect on Yield | Reference |

|---|---|---|---|

| Base | Weak Base (e.g., K₂CO₃) vs. Strong Base (e.g., NaH) | Stronger bases can significantly increase yield in certain reactions. | researchgate.net |

| Temperature | 100°C vs. 130°C | Increasing temperature can lead to a quantitative yield, but further increases may be detrimental. | researchgate.net |

| Catalyst | Absent vs. Present | The presence of a catalyst can increase yield from low single digits to over 30%. | researchgate.net |

| Solvent | Solvent-free vs. Toluene (B28343) | Running the reaction neat (solvent-free) can sometimes be more effective than in a solvent. | researchgate.net |

Regioselective Functionalization and Derivatization Strategies

Functionalizing the phenolic ring or its precursors at specific positions is key to synthesizing a variety of analogues. These strategies rely on the directing effects of the existing substituents on the aromatic ring.

Regioselective bromination is a vital tool for introducing a bromine atom at a specific position on a phenolic precursor, which can then be used in cross-coupling reactions to build more complex molecules. The directing effects of the hydroxyl and methoxy (B1213986) groups are paramount. In phenols, electrophilic substitution is strongly directed to the ortho and para positions. If the para position is already occupied, bromination will preferentially occur at an available ortho position. nih.gov Various brominating agents and systems have been developed to achieve high regioselectivity, such as using potassium bromide with an oxidizing agent like ZnAl–BrO₃⁻–layered double hydroxides, which favors para-bromination. nih.gov This method is noted for its mild reaction conditions and high atom economy. nih.gov The development of such regioselective techniques is crucial for the efficient synthesis of specifically substituted aromatic compounds. mdpi.com

Table 2: Regioselective Bromination of Substituted Phenols

| Substrate | Brominating Agent/System | Major Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methylphenol | KBr / ZnAl–BrO₃⁻–LDHs | 2-Bromo-4-methylphenol | Not Specified | nih.gov |

| 4-Methoxyphenol | KBr / ZnAl–BrO₃⁻–LDHs | 2-Bromo-4-methoxyphenol | 82% | nih.gov |

| 4-Chlorophenol | KBr / ZnAl–BrO₃⁻–LDHs | 2-Bromo-4-chlorophenol | 81% | nih.gov |

In the synthesis of analogues, such as those related to Coenzyme Q, the partial and selective methylation of polyhydroxy precursors is a critical step. nih.govnih.gov Starting with a trihydroxy precursor, achieving the desired trimethoxy substitution pattern of the target compound requires precise control over the methylation process. This can be accomplished by exploiting the different acidities of the various hydroxyl groups or by using protecting groups. For instance, a less sterically hindered hydroxyl group might be selectively deprotonated with a bulky base and then methylated. Alternatively, more reactive hydroxyl groups can be protected, allowing for methylation at the desired position, followed by deprotection. The biosynthesis of Coenzyme Q itself involves a series of sequential hydroxylations and methylations on a benzoquinone head group, highlighting the importance of controlled, stepwise modifications in nature and in the laboratory. nih.gov

Directed Ortho-Metalation (DoM) and C-H Activation for Targeted Structural Modification within Trimethoxyphenol Scaffolds

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The technique relies on the presence of a "direct metalation group" (DMG) which coordinates to an organolithium reagent, typically a strong base like n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the proton at the ortho-position, creating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then react with a wide range of electrophiles to introduce new substituents exclusively at the position adjacent to the directing group, a level of regiocontrol not typically achievable with standard electrophilic aromatic substitution. wikipedia.orgbaranlab.org

In the context of trimethoxyphenol scaffolds, the methoxy (–OCH₃) and hydroxyl (–OH) groups can both function as effective DMGs. wikipedia.org The heteroatom (oxygen) in these groups acts as a Lewis base, coordinating with the Lewis acidic lithium of the organolithium base. wikipedia.org For a molecule like this compound, the hydroxyl group is the most acidic proton and would be deprotonated first to form a lithium phenoxide. This phenoxide is a powerful directing group. The subsequent ortho-lithiation would be directed to the C5 position, as the C1 and C3 positions are already substituted.

The resulting lithiated species is a potent nucleophile, ready to react with various electrophiles. This allows for the precise introduction of a wide array of functional groups at the C5 position. This method of C-H activation provides a direct route to novel derivatives without the need for pre-installed activating or leaving groups at the target position. The choice of organolithium base can be critical; reagents like n-BuLi, s-BuLi, and t-BuLi offer different levels of reactivity and steric hindrance, which can be tailored to the specific substrate and desired transformation. youtube.com Amine additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) are often used to break up organolithium aggregates, increasing the basicity and accelerating the metalation step. baranlab.org

Table 1: Key Parameters of Directed Ortho-Metalation (DoM) for Phenolic Scaffolds

| Parameter | Description | Examples |

| Directing Group (DMG) | A functional group with a heteroatom that coordinates the organolithium reagent. | -OH (as phenoxide), -OCH₃, Amides, Tertiary Amines wikipedia.org |

| Organolithium Base | Strong base used to deprotonate the ortho-proton. | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), tert-Butyllithium (t-BuLi) baranlab.orgyoutube.com |

| Electrophile | Reagent that reacts with the aryllithium intermediate to form a new C-C or C-heteroatom bond. | Alkyl halides, Carbonyl compounds (aldehydes, ketones), Carbon dioxide (for carboxylation), Disulfides, Halogen sources (e.g., I₂) |

| Additive | Used to enhance the reactivity of the organolithium base. | N,N,N',N'-Tetramethylethylenediamine (TMEDA) baranlab.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Diversification

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nobelprize.orgnih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or pseudo-halide, is particularly prominent due to the stability and low toxicity of the boron reagents. nobelprize.orgnih.gov

For the diversification of a this compound scaffold, a halogen atom (e.g., iodine or bromine) would first need to be installed on the aromatic ring, for instance, at the C5 position via electrophilic halogenation. This halophenol can then serve as the electrophilic partner in a Suzuki-Miyaura coupling. The reaction typically involves a palladium(0) catalyst, a base, and an organoboron reagent, such as an arylboronic acid or ester. nobelprize.orgnih.gov The catalytic cycle proceeds through three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. nobelprize.org

The efficiency of the Suzuki-Miyaura reaction can be sensitive to the electronic nature of the phenol derivative. Electron-rich phenols can sometimes be poor substrates. mdpi.com However, the development of sophisticated phosphine (B1218219) ligands and robust catalyst systems has enabled the successful coupling of a wide range of challenging substrates, including sterically hindered and electron-rich phenols. nih.govnih.govmdpi.com For example, catalyst systems using bulky, electron-donating phosphine ligands can promote the crucial oxidative addition step. nih.gov The reaction conditions, including the choice of palladium source, ligand, base, and solvent, are optimized to achieve high yields. mdpi.comacs.org This methodology allows for the introduction of a vast array of aryl and heteroaryl groups onto the trimethoxyphenol core, providing a powerful tool for generating chemical diversity.

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling of Phenol Derivatives

| Catalyst System (Palladium Source + Ligand) | Substrate Type | Coupling Partner | Base | Typical Conditions |

| Pd(OAc)₂ + P(t-Bu)₃·HBF₄ | Aryl Tosylates | Arylboronic Acids | Cs₂CO₃ | Toluene, 110 °C |

| NiCl₂(PCy₃)₂ | Activated Phenols (via TCT) | Phenylboronic Acid | K₃PO₄ | 1,4-Dioxane, 110 °C mdpi.com |

| Pd/C (heterogeneous) | Halophenols | Phenol Boronic Acids | K₂CO₃ | Water, Microwave Irradiation acs.org |

| Pd(PPh₃)₄ | Iodophenyl derivatives | Arylboronic Acids | K₂CO₃ | Toluene/Water, 110 °C rsc.org |

Role of 2,3,4 Trimethoxy 6 Methylphenol As a Strategic Synthetic Intermediate

Precursor in the Biosynthetic and Chemical Synthesis of Ubihydroquinones and Ubiquinones

2,3,4-Trimethoxy-6-methylphenol serves as a key starting material in the chemical synthesis of ubihydroquinones and their corresponding oxidized forms, ubiquinones, such as Coenzyme Q9 (CoQ9) and Coenzyme Q10 (CoQ10). google.com These molecules are vital components of the electron transport chain in cellular respiration. nih.gov

The synthesis involves the reaction of this compound with a suitable polyprenol. For instance, in the preparation of a CoQ9 precursor, this compound is reacted with solanesol (B192409) in a biphasic system of nitromethane (B149229) and heptane, catalyzed by bismuth trifluoromethane (B1200692) sulfonate. google.com This reaction yields 2,3,4-trimethoxy-6-methyl-5-((2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethyl-hexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl)-phenol, which can then be oxidized to CoQ9. google.com A similar process using isodecaprenol leads to the formation of a CoQ10 precursor. google.com The subsequent oxidation of the resulting prenylated phenol (B47542) to the corresponding 1,4-quinone is typically achieved using a mild oxidizing agent like ferric chloride. google.com

The general method for the preparation of these 2-methyl-3-prenyl-4,5,6-trimethoxy-phenols involves reacting 2,3,4-trimethoxy-6-methyl-phenol with a polyprenol in the presence of a Lewis acid catalyst (such as BF3, ZnCl2, AlCl3, or SnCl4) and a SiO2-Al2O3 compound. google.com

Table 1: Synthesis of Ubihydroquinone Precursors from this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent System | Product |

| This compound | Solanesol | Bismuth trifluoromethane sulfonate | Nitromethane/Heptane | "trimethoxy-CoQ9" |

| This compound | Isodecaprenol | Bismuth trifluoromethane sulfonate | Nitromethane/Heptane | "trimethoxy-CoQ10" |

Intermediate in the Formation of Nootropic Agents, such as Idebenone

While not a direct precursor, this compound is a key intermediate in the synthetic pathway toward nootropic agents like Idebenone. researchgate.netgoogle.com Idebenone, a synthetic analog of coenzyme Q10, is known for its potential in managing central nervous system degenerative diseases. researchgate.netnih.gov The synthesis of Idebenone often starts from 3,4,5-trimethoxytoluene (B53474), a compound that can be derived from this compound. google.comgoogle.com

One established method to synthesize Idebenone involves the Friedel-Crafts reaction of 3,4,5-trimethoxytoluene with 10-acetoxy-decane chloride or 10-acetoxy-decanoyl-bromine. google.com The resulting product is then subjected to a series of reactions including hydrolysis, reduction, and oxidation to yield Idebenone. google.com The crucial link here is the ability to produce the necessary 3,4,5-trimethoxytoluene starting material, for which this compound can be a precursor through further chemical modifications.

Application in the Generation of Tetramethoxytoluene Derivatives

This compound is a direct precursor in the synthesis of 2,3,4,5-tetramethoxytoluene (B1588417). google.com This transformation is achieved through a methylation reaction. The process involves dissolving this compound in a suitable solvent, such as tetrahydrofuran, and treating it with a methylating agent like methyl iodide in the presence of a base, for example, sodium hydride. google.com This reaction proceeds at temperatures ranging from 0 to 100 °C and can yield over 90% of the desired 2,3,4,5-tetramethoxy toluene (B28343) after purification by vacuum rectification. google.com

2,3,4,5-tetramethoxytoluene is itself a valuable intermediate, notably in the synthesis of Coenzyme Q10. semanticscholar.org The synthesis of a key intermediate for CoQ10 has been reported using 2,3,4,5-tetramethoxytoluene via a Friedel-Crafts alkylation. semanticscholar.org

Table 2: Synthesis of 2,3,4,5-Tetramethoxytoluene

| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Yield |

| This compound | Methyl iodide, Sodium hydride | Tetrahydrofuran | 0-100 °C | 2,3,4,5-Tetramethoxytoluene | >90% |

Involvement in the Synthesis of Phenolic Benzylideneaniline (B1666777) Derivatives

This compound can be converted to 2,3,4-trimethoxy-6-methylbenzaldehyde (B53454), which is a key component in the synthesis of phenolic benzylideneaniline derivatives, also known as Schiff bases. nih.govresearchgate.net These compounds are formed through the condensation reaction of an aldehyde with a primary amine. atlantis-press.com

For example, the reaction of 2,3,4-trimethoxy-6-methylbenzaldehyde with 4-aminophenol (B1666318) in refluxing ethyl alcohol yields 4-(2,3,4-Trimethoxy-6-methylbenzylideneamino)phenol. nih.gov Similarly, reacting it with 2-aminophenol (B121084) produces 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol. researchgate.net These Schiff bases are of interest in coordination chemistry and may possess biological activities. nih.govresearchgate.net The general synthesis involves refluxing a mixture of the aldehyde and the corresponding aminophenol in an alcohol solvent. nih.govresearchgate.net

Table 3: Synthesis of Phenolic Benzylideneaniline Derivatives

| Aldehyde | Amine | Solvent | Reaction Condition | Product |

| 2,3,4-Trimethoxy-6-methylbenzaldehyde | 4-Aminophenol | Ethyl alcohol | Reflux | 4-(2,3,4-Trimethoxy-6-methylbenzylideneamino)phenol |

| 2,3,4-Trimethoxy-6-methylbenzaldehyde | 2-Aminophenol | Ethyl alcohol | Reflux | 2-(2,3,4-Trimethoxy-6-methylbenzylideneamino)phenol |

Structure Activity Relationship Studies and Design of Novel Derivatives

Influence of Phenolic Substitution Patterns on Biological Profiles

The substitution pattern on a phenolic ring is a critical determinant of its biological and chemical properties. In the context of phenol (B47542) derivatives, the nature, number, and position of substituents can dramatically alter activity. Electron-donating groups, for instance, have been shown to increase the inhibitory activity of phenols in certain biological assays. nih.gov Similarly, hydrophobic substituents can also enhance inhibitory effects. nih.gov For example, studies on 2,4,6-trimethylphenol, a related compound, indicated that it was a more potent inhibitor of arachidonate-induced platelet aggregation than indomethacin (B1671933) under specific assay conditions. nih.gov

Synthetic Strategies for Analogue Development

A variety of synthetic approaches have been employed to create novel derivatives of trimethoxyphenol, aiming to explore and optimize their biological potential. These strategies range from the creation of Schiff bases to the incorporation of the trimethoxyphenyl moiety into complex heterocyclic systems like porphyrins and indenes.

Schiff bases derived from substituted benzaldehydes are a well-established class of compounds with diverse biological activities. The synthesis of derivatives from 2,3,4-Trimethoxy-6-methylphenol typically involves the initial oxidation of the phenol to its corresponding aldehyde, 2,3,4-trimethoxy-6-methylbenzaldehyde (B53454). This aldehyde can then be reacted with various aminobenzenamines or other primary amines to form N-benzylideneaminobenzenamine derivatives (Schiff bases).

For instance, the related compound 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol was synthesized and characterized using methods including elemental analysis, IR spectra, and single-crystal X-ray diffraction. researchgate.net X-ray analysis of this compound revealed an E configuration at the C=N double bond and a crystal structure stabilized by hydrogen bonding and π–π stacking interactions. researchgate.net While specific biological evaluation data for N-(2,3,4-Trimethoxy-6-methylbenzylidene)aminobenzenamine derivatives is not detailed in the provided context, the synthesis of related Schiff bases demonstrates a viable pathway for creating new compounds for biological screening. researchgate.netresearchgate.netijmm.ir

Photodynamic therapy (PDT) is a cancer treatment that uses a photosensitizer, light, and oxygen to generate reactive oxygen species that kill tumor cells. researchgate.net Porphyrins are excellent photosensitizers, and their properties can be tuned by adding substituents to their meso positions.

Researchers have developed meso-substituted porphyrin derivatives incorporating trimethoxyphenyl groups for potential use in PDT. researchgate.netnih.gov These syntheses often start with a substituted benzaldehyde, such as 3,4,5-trimethoxybenzaldehyde, which is reacted with pyrrole (B145914) in an acid-catalyzed condensation reaction. nih.govnih.gov The resulting tetraphenylporphyrin (B126558) can be further modified. The introduction of electron-withdrawing or electron-donating substituents on the phenyl rings significantly affects the redox potentials of the porphyrin, which is crucial for its photosensitizing ability. mdpi.com Studies on related meso-substituted porphyrins have shown that their uptake by cancer cells and their photodynamic activity are influenced by the nature of these substituents. researchgate.netnih.gov For example, in a study of four meso-substituted porphyrins, the cellular uptake efficiency was found to correlate with the degree of photodamage. researchgate.netnih.gov

Table 1: Cellular Uptake and Photoactivity of Meso-Substituted Porphyrin Derivatives

| Photosensitizer (PS) | Cellular Uptake Efficiency Ranking | Photoactivity against LM3 Cells |

| TAPP | Highest | High |

| TEMCP⁴⁺ | Intermediate | High |

| TEMCC⁴⁺ | Intermediate | High |

| DAPP | Lower | High |

| TCP-C₆₀⁴⁺ | Lowest | Lower |

Data derived from studies on meso-substituted porphyrins. researchgate.netnih.gov

Dihydro-1H-indene derivatives represent a class of compounds investigated for their potential as anticancer agents, particularly as tubulin polymerization inhibitors. nih.gov The synthesis of these molecules often involves the incorporation of a trimethoxyphenyl ring, which is a key structural feature of many known tubulin inhibitors like combretastatin (B1194345) A-4 (CA-4).

In one synthetic approach, 3-(3,4,5-trimethoxyphenyl)propanoic acid is cyclized using polyphosphoric acid (PPA) to form the dihydro-1H-indene core. nih.gov This core is then further functionalized. Structure-activity relationship studies have demonstrated that the nature of the substituent on the B-ring significantly impacts antiproliferative activity. nih.gov For example, a derivative (compound 12d) with a 4-hydroxy-3-methoxyphenyl group as the B ring showed the most potent activity against several cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov This compound was found to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, induce cell cycle arrest at the G2/M phase, and trigger apoptosis. nih.gov

Table 2: Antiproliferative Activity of Dihydro-1H-indene Derivative 12d

| Cancer Cell Line | IC₅₀ Value (µM) |

| A549 | 0.028 |

| Hela | 0.031 |

| MCF-7 | 0.087 |

| K562 | 0.045 |

Data from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors. nih.gov

Pyrazole (B372694) and oxadiazole are important heterocyclic scaffolds in medicinal chemistry, known to be present in drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govnih.gov The synthesis of hybrid molecules that contain both a trimethoxyphenyl moiety and a pyrazole or oxadiazole ring is a strategy to develop new bioactive compounds.

The synthesis of pyrazole derivatives can be achieved through the cyclocondensation of a chalcone (B49325) intermediate with hydrazine (B178648) hydrate. bohrium.com The chalcone itself is typically prepared via a base-catalyzed aldol (B89426) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde, such as 3,4,5-trimethoxybenzaldehyde. nih.govbohrium.com Similarly, oxadiazole-containing compounds can be synthesized from corresponding hydrazides. These synthetic strategies allow for the creation of diverse libraries of trimethoxyphenyl-containing heterocyclic compounds for biological screening. nih.gov

Bioisosteric Approaches in the Medicinal Chemistry of Trimethoxyphenol Scaffolds

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new drugs. nih.gov It involves the replacement of an atom or a functional group within a lead compound with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. scripps.edubaranlab.org

In the context of trimethoxyphenol scaffolds, bioisosteric replacement can be applied to the methoxy (B1213986) groups. A classic bioisosteric replacement for a methoxy group is a fluorine atom. cambridgemedchemconsulting.com While different in terms of electronics, the similar size allows for probing the role of the methoxy group's electronic and metabolic properties. Replacing a methoxy group can alter metabolic stability, as these groups can be sites of oxidative metabolism. cambridgemedchemconsulting.com For example, replacing methoxy groups with more stable five or six-membered rings has been shown to enhance metabolic stability and prevent the formation of potentially reactive metabolites. cambridgemedchemconsulting.com This approach allows medicinal chemists to fine-tune the properties of a trimethoxyphenol-based lead compound to create a more effective and safer drug candidate. nih.govbenthamscience.com

Computational and Theoretical Chemistry Applied to Trimethoxyphenols

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis and Reactivity Prediction.semanticscholar.orgnih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in analyzing the electronic properties of molecules. youtube.com DFT methods are used to determine the optimized molecular geometry and to calculate various electronic descriptors that govern a molecule's stability and reactivity. epstem.netnih.gov

For phenolic compounds structurally related to 2,3,4-Trimethoxy-6-methylphenol, DFT calculations are employed to elucidate their electronic structure. researchgate.net A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the frontier orbital gap) is a critical parameter for predicting chemical reactivity; a smaller gap suggests higher reactivity and that charge transfer can easily occur within the molecule. nih.gov

Another important output from these calculations is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov These maps are invaluable for predicting how a molecule will interact with other molecules, such as receptors or enzymes, with negative potential sites indicating likely areas for electrophilic attack and positive sites indicating susceptibility to nucleophilic attack. nih.gov

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. nih.gov |

Theoretical studies on related compounds, such as benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, have successfully used DFT (specifically the B3LYP method) to correlate theoretical data with experimental observations, confirming the utility of these computational approaches. nih.gov

Molecular Modeling and Docking Simulations for Ligand-Receptor Interaction Studies in Related Compounds.nih.gov

Molecular modeling and docking simulations are essential computational techniques used to predict how a small molecule (a ligand), such as a trimethoxyphenol derivative, binds to a macromolecular target, typically a protein or enzyme (a receptor). nih.gov This approach is a cornerstone of structure-based drug design, allowing researchers to visualize and analyze ligand-receptor interactions at the atomic level. nih.govmdpi.com

The process begins with 3D structures of both the ligand and the receptor. If an experimental structure of the receptor is unavailable, a computational model can be generated through homology modeling. nih.govmdpi.com Docking software, such as AutoDock, Glide, or GOLD, then systematically explores possible binding poses of the ligand within the receptor's active site. semanticscholar.orgmdpi.comfrontiersin.org These programs use scoring functions to estimate the binding affinity for each pose, typically reported as a binding energy in kcal/mol, with more negative values indicating a stronger, more favorable interaction. mdpi.com

Studies on related compounds provide valuable examples of this process. For instance, molecular docking of a trimethoxy flavone (B191248) with Human Serum Albumin (HSA), a crucial transport protein, revealed that the compound binds within a hydrophobic pocket of a specific subdomain (IIIA). plos.org The stability of this complex was attributed primarily to hydrogen bonds and hydrophobic interactions. semanticscholar.orgplos.org Such simulations can also predict conformational changes in the protein upon ligand binding. semanticscholar.orgplos.org

Molecular dynamics (MD) simulations are often performed after docking to assess the stability of the predicted ligand-receptor complex over time. nih.govfrontiersin.org By simulating the movements of atoms and molecules, MD provides insights into the dynamic nature of the interaction and the conformational stability of the complex, offering a more realistic picture than static docking poses. frontiersin.org

Prediction of Molecular Properties and Biological Activity Correlations (e.g., ADMET for related compounds).nih.gov

In silico ADMET prediction is crucial in early-stage drug discovery to filter out compounds that are likely to fail later due to poor bioavailability or toxicity. nih.gov Various software tools and web servers, like SwissADME and admetSAR, use a molecule's structure to calculate key physicochemical properties and predict its ADMET profile. nih.gov

Table 2: Common ADMET Properties Predicted Computationally

| Property | Category | Description | Significance |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | Absorption | Predicts the percentage of the compound absorbed from the human gut. | High absorption is essential for orally administered drugs. |

| Blood-Brain Barrier (BBB) Penetration | Distribution | Predicts whether the compound can cross the BBB to act on the central nervous system. | Crucial for neurological drugs, but undesirable for others to avoid CNS side effects. |

| CYP450 Inhibition | Metabolism | Predicts if the compound inhibits key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to adverse drug-drug interactions. nih.gov |

| Lipophilicity (logP) | Physicochemical | The logarithm of the octanol-water partition coefficient, measuring a compound's fat-solubility. | Influences absorption, distribution, and membrane permeability. nih.gov |

| Ames Toxicity | Toxicity | Predicts the mutagenic potential of a compound. | A positive result is a major red flag for carcinogenicity. nih.gov |

| hERG Inhibition | Toxicity | Predicts if the compound blocks the hERG potassium channel. | Inhibition can lead to a potentially fatal cardiac arrhythmia. nih.gov |

Another powerful computational approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a technique that builds a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing a set of molecules with known activities, a QSAR model can identify the key structural, electronic, or physicochemical properties (known as descriptors) that are most influential. nih.gov For example, a QSAR study on antifungal terpenoids revealed that the octanol-water partition ratio was a key property contributing to their activity. nih.gov Once validated, these models can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogues.

Emerging Research Avenues and Future Perspectives in 2,3,4 Trimethoxy 6 Methylphenol Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of highly substituted phenols like 2,3,4-Trimethoxy-6-methylphenol has traditionally relied on multi-step processes that often involve harsh reaction conditions and generate significant waste. The drive towards green and sustainable chemistry is fueling the development of more efficient and environmentally benign synthetic strategies.

A known laboratory-scale synthesis of this compound involves the reaction of 5-nitrovanillin (B156571) with methoxyphenol in dioxane, utilizing hydrogen peroxide and hydrochloric acid as a catalyst. biosynth.com This process, however, presents challenges in terms of solvent toxicity and the use of strong acids. Modern synthetic chemistry offers several promising alternatives that could be adapted for a more sustainable production of this compound.

Recent advancements in the synthesis of substituted phenols focus on catalytic methods that offer high selectivity and yield under milder conditions. nih.govoregonstate.edu For instance, the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide in ethanol (B145695) represents a rapid and green approach. nih.gov This method avoids the need for complex ligands and toxic reagents. Another innovative strategy involves the palladium-catalyzed C-H bond functionalization, which allows for the direct introduction of functional groups onto the phenol (B47542) ring, although this often targets ortho- or para-positions. researchgate.net The development of catalysts for meta-selective functionalization remains a significant challenge. researchgate.net

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers another powerful tool for sustainable production. nih.govrsc.org Enzymes can be engineered to catalyze specific steps in a synthetic pathway, reducing the need for protecting groups and leading to higher atom economy.

The table below compares potential modern synthetic strategies that could be explored for the efficient and sustainable synthesis of this compound.

| Synthetic Strategy | Potential Advantages | Key Considerations for this compound |

| Catalytic C-H Functionalization | High atom economy, direct functionalization. researchgate.net | Achieving the specific substitution pattern of this compound can be challenging due to directing group effects. researchgate.net |

| ipso-Hydroxylation of Boronic Acids | Mild conditions, green oxidant (H₂O₂), high yields. nih.gov | Requires the synthesis of the corresponding arylboronic acid precursor. |

| Cycloaddition Reactions | Can construct the substituted ring in a single step. oregonstate.edu | Regioselectivity can be a challenge, and starting materials may be complex. |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. nih.govrsc.org | Requires identification and engineering of suitable enzymes. |

| Microwave-Assisted Synthesis | Rapid reaction times, often leading to higher yields. | Requires optimization of reaction parameters to avoid decomposition of the product. |

Comprehensive Pharmacological Profiling and Identification of Undiscovered Biological Targets

While direct pharmacological studies on this compound are limited, the biological activities of structurally related trimethoxyphenyl compounds provide a strong rationale for its comprehensive investigation. The trimethoxyphenyl moiety is a key pharmacophore in many biologically active molecules, including those with anticancer and anti-inflammatory properties. mdpi.comnih.govtandfonline.com

For instance, a number of novel compounds containing the 3,4,5-trimethoxyphenyl group have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. mdpi.comtandfonline.comnih.gov Some of these derivatives have shown potent inhibition of tubulin polymerization, a validated target for anticancer drugs. mdpi.comnih.gov Furthermore, chalcone (B49325) and pyrazoline scaffolds incorporating a trimethoxyphenyl ring have demonstrated significant in vitro COX-2 inhibitory activity, suggesting potential as anti-inflammatory agents. nih.gov

The structural similarity of this compound to these active compounds suggests that it may also possess interesting biological properties. A thorough pharmacological profiling would involve screening against a wide range of biological targets, including but not limited to:

Cancer Cell Lines: A panel of human cancer cell lines (e.g., breast, colon, lung, liver) could be used to assess its cytotoxic and antiproliferative effects. mdpi.comtandfonline.com

Enzymatic Assays: Key enzymes involved in cancer and inflammation, such as tubulin, cyclooxygenases (COX-1 and COX-2), and various kinases, should be investigated as potential targets. mdpi.comnih.gov

Antioxidant and Radical Scavenging Assays: The phenolic hydroxyl group suggests potential antioxidant activity, which could be evaluated using standard assays. nih.gov

Antimicrobial Assays: The activity against a panel of pathogenic bacteria and fungi should be determined. nih.gov

The following table summarizes the observed biological activities of some related trimethoxyphenyl derivatives, highlighting the potential areas for investigating this compound.

| Compound Class | Biological Activity | Potential Target(s) | Reference(s) |

| Trimethoxyphenyl-based Azalactones | Cytotoxic (HepG2 cells) | Tubulin polymerization | mdpi.com |

| N-(3,4,5-Trimethoxyphenyl)pyridin-2(1H)-one Derivatives | Cytotoxic (HCT-116 cells) | Tubulin (inferred from cell cycle arrest) | nih.gov |

| Trimethoxyphenyl-containing Chalcones and Pyrazolines | Anti-inflammatory, COX-2 inhibition | Cyclooxygenase-2 (COX-2) | nih.gov |

| Substituted Anilino 6-(3,4,5-Trimethoxyphenyl)pteridine Derivatives | Cytotoxic (various cancer cell lines) | Dihydrofolate reductase (hDHFR) | tandfonline.com |

Rational Design of Next-Generation Trimethoxyphenol-Based Therapeutics

The this compound scaffold presents a valuable starting point for the rational design of novel therapeutic agents. Structure-activity relationship (SAR) studies on related trimethoxyphenyl compounds have provided insights into the structural features that contribute to their biological activity. tandfonline.comnih.gov

For example, studies on N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives have shown that conformational restriction can lead to more potent cytotoxicity. nih.gov Similarly, the nature and position of substituents on the anilino ring of pteridine (B1203161) derivatives significantly influence their cytotoxic properties. tandfonline.com

A rational drug design approach for this compound could involve several strategies:

Scaffold Hopping and Bioisosteric Replacement: The phenolic hydroxyl group could be replaced with other functional groups to improve pharmacokinetic properties while maintaining or enhancing biological activity.

Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group can be derivatized to create prodrugs or to introduce new functionalities that can interact with specific biological targets.

Modification of the Substitution Pattern: The methyl and methoxy (B1213986) groups on the aromatic ring can be systematically modified to probe their influence on activity and selectivity.

Computational modeling and molecular docking studies can play a crucial role in guiding the design of new derivatives by predicting their binding affinity and interaction with potential biological targets. nih.govtandfonline.com This in silico approach can help prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Translational Research in Specialized Chemical Synthesis and Biotechnology Applications

Translational research aims to bridge the gap between basic scientific discoveries and their practical applications. For this compound, this could encompass its use as a building block in specialized chemical synthesis and its potential production through biotechnological methods.

In the realm of specialized chemical synthesis , this compound can serve as a valuable intermediate for the synthesis of more complex molecules with potential applications in materials science, agrochemicals, and pharmaceuticals. Its unique substitution pattern could be exploited to create novel ligands for catalysis or to synthesize specific probes for chemical biology research.

Biotechnology offers promising avenues for the sustainable production of this compound and its derivatives. nih.gov Metabolic engineering of microorganisms could be employed to create "cell factories" capable of producing this compound from simple sugars or other renewable feedstocks. This approach aligns with the principles of green chemistry and could provide a cost-effective and environmentally friendly alternative to chemical synthesis. Furthermore, the use of isolated enzymes in chemoenzymatic processes could enable the stereoselective synthesis of chiral derivatives of this compound, which could have unique pharmacological properties. rsc.org

The development of efficient biocatalytic routes would not only enhance the sustainability of its production but also open up possibilities for creating a diverse range of novel compounds for further investigation and application.

Q & A

Q. How can researchers optimize the synthesis of TMMP for high yield and reproducibility?

TMMP is synthesized via a two-step process: Vilsmeier-Haack formylation followed by Dakin oxidation. Key parameters for the Dakin reaction include:

- Molar ratio : 0.83:1 (aldehyde:H₂O₂)

- Catalyst : p-toluenesulfonic acid

- Temperature : 25°C

- Reaction time : 2 hours

- H₂O₂ concentration : 30% (added at 0.1 mL/min).

Under these conditions, a 96.2% yield for the Dakin step and 90.5% overall yield for the two-step process can be achieved .

Q. Methodological Recommendations :

- Use inert gas purging to prevent oxidative side reactions.

- Monitor reaction progress via TLC or GC-MS to optimize stopping points.

- Recover unreacted starting materials via vacuum distillation.

Q. What analytical methods are most effective for characterizing TMMP and detecting intermediates?

- GC-MS : Ideal for identifying intermediates like 3,4-dimethoxy-6-methylpyrocatechol during oxidation reactions. Retention times and fragmentation patterns should be cross-referenced with standards .

- ¹H NMR : Confirm methoxy group integration (δ 3.7–3.9 ppm) and methyl protons (δ 2.2–2.4 ppm).

- HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 280 nm.

Q. What safety protocols are critical when handling TMMP in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (no acute toxicity data available) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste handlers .

Q. Contradictions in Safety Data :

- Some SDSs classify TMMP as non-hazardous , while structurally similar phenols (e.g., 2,4,6-trimethylphenol) require stringent precautions . Validate protocols via small-scale testing.

Advanced Research Questions

Q. How does TMMP act as an intermediate in Coenzyme Q₀ (CoQ₀) synthesis, and what mechanistic insights exist?

TMMP forms during the oxidation of 3,4,5-trimethoxytoluene (TMT) to CoQ₀. The proposed mechanism involves:

Electrophilic Hydroxylation : TMT undergoes hydroxylation at the 2-position via vanadium-catalyzed oxidation.

Demethylation : Sequential removal of methoxy groups to form CoQ₀.

Q. Key Evidence :

- GC-MS detects TMMP as a transient intermediate, with peak concentration at 50% TMT conversion .

- Trace byproducts (e.g., dimethoxy-methylhydroquinone) suggest competing demethylation pathways.

Q. Methodological Challenge :

- Use quenching experiments (e.g., rapid cooling) to isolate TMMP for structural analysis.

Q. How should researchers resolve contradictions in reported yields or characterization data?

Case Study : Discrepancies in Dakin reaction yields (e.g., 90.5% vs. lower literature values):

Comparative Analysis : Replicate conditions from conflicting studies (e.g., catalyst type, H₂O₂ addition rate).

Byproduct Identification : Use HPLC-MS to detect side products (e.g., overoxidized quinones).

Statistical Validation : Apply ANOVA to assess reproducibility across ≥3 independent trials.

Q. Framework from Qualitative Research :

Q. What strategies address the lack of ecological toxicity data for TMMP?

Gaps in Evidence :

- No data on persistence, bioaccumulation, or aquatic toxicity .

Q. Proposed Methodology :

Read-Across Analysis : Use data from structurally analogous compounds (e.g., 2,4,6-trimethylphenol: LC50 = 1.2 mg/L in Daphnia ).

In Silico Modeling : Predict logP (estimated 2.1) and BCF (Bioaccumulation Factor) using EPI Suite™.

Microcosm Studies : Assess degradation in soil/water systems spiked with ¹⁴C-labeled TMMP.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.